molecular formula C7H7ClO2S B165162 4-(Methoxymethyl)thiophene-2-carbonyl chloride CAS No. 135080-25-0

4-(Methoxymethyl)thiophene-2-carbonyl chloride

Cat. No. B165162
M. Wt: 190.65 g/mol
InChI Key: VNFOJWIQUOJRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)thiophene-2-carbonyl chloride, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTC is a derivative of thiophene, which is a heterocyclic compound containing a sulfur atom in its five-membered ring structure.

Mechanism Of Action

The mechanism of action of 4-(Methoxymethyl)thiophene-2-carbonyl chloride is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo various reactions, such as nucleophilic substitution and addition reactions. 4-(Methoxymethyl)thiophene-2-carbonyl chloride can also undergo oxidation and reduction reactions, which can lead to the formation of different compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(Methoxymethyl)thiophene-2-carbonyl chloride have not been extensively studied, but it is believed to have low toxicity and be relatively stable in biological systems. 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been shown to have antimicrobial activity against certain bacteria, but further studies are needed to determine its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(Methoxymethyl)thiophene-2-carbonyl chloride in lab experiments is its relatively simple synthesis method and high purity. 4-(Methoxymethyl)thiophene-2-carbonyl chloride is also readily available from commercial sources. However, limitations include its low solubility in water and its potential reactivity with certain functional groups.

Future Directions

For research on 4-(Methoxymethyl)thiophene-2-carbonyl chloride include the development of new synthesis methods and the exploration of its potential applications in various fields. In organic synthesis, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be used as a building block for the synthesis of new materials with unique properties. In pharmaceuticals, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be studied for its potential as a precursor in the synthesis of new drugs with improved efficacy and reduced toxicity. In materials science, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be explored for its potential use in the development of new electronic and optoelectronic devices.

Synthesis Methods

4-(Methoxymethyl)thiophene-2-carbonyl chloride can be synthesized using a variety of methods, including the reaction of thiophene-2-carbonyl chloride with methanol and sodium methoxide, or the reaction of thiophene-2-carboxylic acid with methanol and thionyl chloride. The resulting product is a white solid that is soluble in organic solvents such as dichloromethane and chloroform.

Scientific Research Applications

4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4-(Methoxymethyl)thiophene-2-carbonyl chloride can be used as a building block for the synthesis of other compounds, such as thiophene-based polymers and OLED materials. In pharmaceuticals, 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential as a precursor in the synthesis of anti-inflammatory and anti-cancer drugs. In materials science, 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential use as a dopant in organic solar cells and as a component in conductive polymers.

properties

CAS RN

135080-25-0

Product Name

4-(Methoxymethyl)thiophene-2-carbonyl chloride

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

4-(methoxymethyl)thiophene-2-carbonyl chloride

InChI

InChI=1S/C7H7ClO2S/c1-10-3-5-2-6(7(8)9)11-4-5/h2,4H,3H2,1H3

InChI Key

VNFOJWIQUOJRQW-UHFFFAOYSA-N

SMILES

COCC1=CSC(=C1)C(=O)Cl

Canonical SMILES

COCC1=CSC(=C1)C(=O)Cl

synonyms

2-Thiophenecarbonylchloride,4-(methoxymethyl)-(9CI)

Origin of Product

United States

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